2-Bromo-1-methoxybutane
Description
2-Bromo-1-methoxybutane is an aliphatic ether derivative with a bromine atom at the second carbon and a methoxy group at the first carbon of a four-carbon butane chain. It serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions (e.g., SN2 mechanisms) due to the favorable positioning of the bromine leaving group . Commercial sources (e.g., CymitQuimica) highlight its use in pharmaceutical and agrochemical research, though direct applications are often proprietary .
Properties
IUPAC Name |
2-bromo-1-methoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-3-5(6)4-7-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXVTXBMYIRQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313442 | |
| Record name | 2-Bromo-1-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24618-35-7 | |
| Record name | 2-Bromo-1-methoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24618-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-methoxybutane can be synthesized through several methods. One common approach involves the bromination of 1-methoxybutane. This reaction typically uses bromine (Br₂) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing side reactions. The use of catalysts and optimized reaction conditions further improves the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻), leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH₃).
Major Products
Scientific Research Applications
2-Bromo-1-methoxybutane is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanistic Studies: Researchers use this compound to study reaction mechanisms, particularly nucleophilic substitution and elimination reactions.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The reactivity of 2-Bromo-1-methoxybutane is primarily due to the presence of the bromine atom, which is a good leaving group. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond .
Comparison with Similar Compounds
Comparison with Structural Isomers and Related Compounds
Structural Isomers
The positional isomers of 2-Bromo-1-methoxybutane exhibit distinct reactivity and commercial profiles:
- Reactivity Differences: this compound: The proximity of the methoxy group to the bromine may stabilize transition states in substitution reactions, enhancing reactivity compared to 1-Bromo-2-methoxybutane, where steric hindrance from the adjacent methoxy group could impede nucleophilic attack . Its higher price reflects synthetic complexity or niche demand .
Bromo-Methoxy Aromatic Compounds
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5), an aromatic analogue, differs significantly in structure and application. Its acetophenone backbone facilitates use in photochemical or pharmaceutical synthesis (e.g., ketone-based intermediates) rather than aliphatic substitution chemistry. Regulatory notes emphasize its restricted use as an industrial intermediate under controlled conditions .
Pricing and Availability Trends
- Cost Drivers : The lower price of this compound (vs. its isomers) suggests streamlined production processes or higher market demand. However, discontinuation of larger quantities (e.g., 1g batches) may indicate challenges in scaling up synthesis or shifting industrial priorities .
Stability and Handling
Discontinuation notices for this compound may reflect stability issues, such as sensitivity to moisture or light, common in aliphatic bromides. Proper storage under inert atmospheres and low temperatures is recommended to prevent decomposition .
Biological Activity
2-Bromo-1-methoxybutane is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by data tables and relevant research findings.
Structure and Composition
This compound has the molecular formula and consists of a bromine atom, a methoxy group (-OCH₃), and a butane backbone. Its structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 179.05 g/mol
- CAS Number : 100-00-0
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 140 °C |
| Melting Point | Not available |
| Density | 1.37 g/cm³ |
| Solubility | Soluble in organic solvents |
Synthesis
This compound can be synthesized through various methods, including the reaction of 1-butene with bromine in the presence of methanol. The reaction mechanism involves electrophilic addition, leading to the formation of the bromomethoxy compound.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. A notable study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 50 µM for HeLa cells and 60 µM for MCF-7 cells.
The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This was supported by flow cytometry analysis, which showed an increase in early apoptotic cells upon treatment with the compound.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogens. The results are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
| Pseudomonas aeruginosa | 128 |
This study highlights its potential as a natural preservative in food products.
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the cytotoxic effects of this compound on cancer cell lines yielded significant findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 50 | Induction of apoptosis via ROS generation |
| MCF-7 | 60 | Activation of caspase pathways |
The results indicate that this compound may serve as a lead structure for developing new anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
